molecular formula C14H16N6 B12348157 4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline

4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline

Cat. No.: B12348157
M. Wt: 268.32 g/mol
InChI Key: GOXHEFYDGWZNPQ-UHFFFAOYSA-N
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Description

4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline is a complex organic compound that features a unique combination of a triazole and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline typically involves multi-step organic reactions. One common method starts with the preparation of the triazole and pyrazole intermediates. These intermediates are then coupled through a series of reactions involving nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often using halogenating agents or alkylating

Biological Activity

The compound 4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16N6\text{C}_{13}\text{H}_{16}\text{N}_{6}

This structure includes a triazole ring and a pyrazole moiety, which are known to confer various biological activities.

Antimicrobial Activity

Research has indicated that compounds with triazole and pyrazole rings exhibit significant antimicrobial properties. A study demonstrated that similar triazole derivatives showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve inhibition of fungal cytochrome P450 enzymes, which are crucial for cell membrane synthesis .

Anticancer Properties

Triazole-containing compounds have also been investigated for anticancer activity. Notably, derivatives similar to this compound have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound’s ability to induce apoptosis in these cells has been linked to its interaction with specific kinases involved in cell proliferation .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various enzymes. For instance, triazole derivatives have been shown to inhibit MPS1 (monopolar spindle 1) kinase, which plays a critical role in mitosis. Inhibition of this kinase could lead to potential applications in cancer therapy due to its involvement in tumorigenesis .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Triazole Ring : Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Pyrazole Formation : The introduction of the pyrazole moiety through cyclization reactions.
  • Final Coupling : The final step involves the methylation and coupling with an aniline derivative.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound of interest. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .

CompoundMIC (µg/mL)Activity
Fluconazole8Antifungal
Compound X16Antifungal
4-{...}32Moderate

Study 2: Anticancer Activity

In vitro assays on MCF-7 and HeLa cells showed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)Apoptotic Pathway
MCF-710Caspase-dependent
HeLa15Caspase-independent

Properties

Molecular Formula

C14H16N6

Molecular Weight

268.32 g/mol

IUPAC Name

4-[[3,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrazol-4-yl]methyl]aniline

InChI

InChI=1S/C14H16N6/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)20(19-9)14-16-8-17-18-14/h3-6,8H,7,15H2,1-2H3,(H,16,17,18)

InChI Key

GOXHEFYDGWZNPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NC=NN2)C)CC3=CC=C(C=C3)N

Origin of Product

United States

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